2-Hydrazino-4-iodonicotinonitrile
Description
2-Hydrazino-4-iodonicotinonitrile is a substituted nicotinonitrile derivative characterized by a hydrazino group at the 2-position and an iodine atom at the 4-position of the pyridine ring. This compound belongs to the broader class of hydrazononitriles, which are recognized for their versatility in synthesizing nitrogen-containing heterocycles such as triazoles, pyrimidines, and indoles .
Properties
Molecular Formula |
C6H5IN4 |
|---|---|
Molecular Weight |
260.04 g/mol |
IUPAC Name |
2-hydrazinyl-4-iodopyridine-3-carbonitrile |
InChI |
InChI=1S/C6H5IN4/c7-5-1-2-10-6(11-9)4(5)3-8/h1-2H,9H2,(H,10,11) |
InChI Key |
RUIOORWCCQMAPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1I)C#N)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
- 2-Arylhydrazononitriles (e.g., 4a,b): These feature an arylhydrazono group (-NH-N=C-Ar) at the 2-position and a nitrile group at the 4-position. They are synthesized via reduction of benzylidenemalononitrile followed by coupling with aromatic diazonium salts, yielding intermediates that undergo Japp-Klingmann cleavage (70–75% yield) .
- 2-Hydrazino-4-iodonicotinonitrile: Replaces the arylhydrazono group with a hydrazino (-NH-NH2) group and substitutes the 4-position with iodine. The hydrazino group enhances nucleophilicity, enabling diverse cyclization pathways, while the iodine atom may act as a directing group or participate in halogen-bonding interactions.
Comparative Data Table
| Compound | Key Substituents | Synthesis Method | Yield (%) | Key Applications |
|---|---|---|---|---|
| 2-Arylhydrazononitriles [4a,b] | Arylhydrazono, nitrile | Reduction + diazonium coupling | 70–75 | Triazoles, antimalarials |
| This compound | Hydrazino, iodo, nitrile | Likely analogous to hydrazononitrile routes | N/A | Heterocycle synthesis, drug discovery |
Research Findings and Implications
- Reactivity Differences: The iodine atom in this compound may slow electrophilic aromatic substitution compared to arylhydrazononitriles but enhance oxidative cyclization due to its electron-withdrawing effect.
- Heterocycle Synthesis: While 2-arylhydrazononitriles predominantly form indoles and triazoles , the hydrazino group in the iodo derivative favors pyrimidine and oxadiazole formation, as seen in related systems.
- Pharmacological Potential: Structural modifications could position this compound as a lead compound for iodinated therapeutics or probes, though empirical studies are needed.
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